molecular formula C70H118O12 B591094 Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside) CAS No. 57126-62-2

Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside)

Cat. No. B591094
CAS RN: 57126-62-2
M. Wt: 1151.702
InChI Key: LDASQDTWGMPHCX-UXDSRDRISA-N
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Description

Charantin is a chemical substance obtained from the Asian bitter melon (Momordica charantia), reputed to be responsible for the hypoglycaemic properties of those plants . It was identified by Lolitkar and Rao in 1960 . Charantin is actually a 1:1 mixture of two steroidal saponins, β-sitosteryl glucoside (C35H60O6) and 5,22-stigmasteryl glucoside (C35H58O6) .


Synthesis Analysis

Charantin is originally processed by the bitter gourd extract . The RP-HPLC technique is aimed to estimate Charantin as well as confirm that Charantin is being calculated . The proposed RP-HPLC technology for assessing Charantin in capsule dosage form was found to be precise, specific, accurate, quick, and cost-effective .


Molecular Structure Analysis

The structure of Charantin with a molecular formula C35H60O6 and molecular weight 576 amu, was confirmed by comparing with previously reported data .


Physical And Chemical Properties Analysis

Charantin is a whitish crystalline substance, neutral and tasteless, melting at 266–268 °C . It is sparingly soluble in water or other highly polar solvents, as well as in apolar solvents like hexane, but is soluble in ether, ethanol and methanol, and can be efficiently extracted from the plant by pressurized ethanol or acetone at 100 °C .

Scientific Research Applications

Phytochemistry and Pharmacological Activities

Charantin, along with other phytochemicals in M. charantia, exhibits a broad spectrum of pharmacological activities. It's identified as having antidiabetic, antihelmintic, antimicrobial, hypocholesterolemic, antioxidant, anticancer, antimalarial, and antiviral properties. These effects align with traditional uses and provide a foundation for future research into its therapeutic potential (S. Rakesh, P. Patil, & V. Salunkhe, 2009).

Antidiabetic Potentials

Studies highlight charantin's mechanisms behind its antidiabetic effects, such as enhancing insulin sensitivity, promoting β-cell repair, and reducing glucose absorption by inhibiting intestinal glucosidase. These actions suggest charantin could be an effective natural option for managing diabetes (P. Chaturvedi, 2012).

Cancer Therapy Applications

Charantin and other bioactive compounds from M. charantia have shown significant anticancer activities in vitro and in vivo, affecting various signaling pathways and potentially offering a natural, complementary approach to cancer treatment. The modulation of signaling pathways like AKT/mTOR/p70S6K and p38MAPK-MAPKAPK-2/HSP-27 by M. charantia extracts or its components points to its promising application in cancer therapy (A. Farooqi et al., 2018).

Neuroprotective Effects

Emerging evidence suggests that charantin and other AMPK activators present in M. charantia could play a role in neuroprotection and the management of neurodegenerative diseases. By stimulating AMP kinase (AMPK), an enzyme involved in cellular energy homeostasis, these compounds may offer a novel approach to prevent or treat conditions like dementia and cognitive impairment (Natalie Neumann, David C. Thompson, & V. Vasiliou, 2021).

Mechanism of Action

Target of Action

Charantin, a steroidal glycoside found in Momordica charantia (bitter melon), primarily targets the receptor for advanced glycation endproducts (RAGE) in bovine aortic endothelial cells . This receptor plays a crucial role in the pro-angiogenic effects of Momordica charantia extracts .

Mode of Action

Charantin interacts with RAGE, stimulating the proliferation, migration, and tube formation of bovine aortic endothelial cells . This interaction also leads to an increase in the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key angiogenic signaling cytoplasmic protein . The interaction of charantin with RAGE helps to overcome the anti-angiogenic effects of high concentrations of bovine serum albumin-derived AGEs (BSA-AGEs) .

Biochemical Pathways

Charantin influences several biochemical pathways. It suppresses MAPKs and NF-κβ in pancreatic cells, promotes glucose and fatty acids catabolism, stimulates fatty acids absorption, induces insulin production, ameliorates insulin resistance, activates the AMPK pathway, and inhibits glucose metabolism enzymes such as fructose-1,6-bisphosphate and glucose-6-phosphatase .

Result of Action

The interaction of charantin with its targets leads to various molecular and cellular effects. It stimulates cell proliferation and migration, promotes tube formation, and increases the phosphorylation of ERK1/2 . In addition, it has been shown to promote the occurrence of cells’ G2/M block and apoptosis, as evidenced by an increased ratio of cells in the sub-G1 phase .

Safety and Hazards

Charantin is not a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Future Directions

Charantin and Polypeptide-p isolated from Momordica charantia L. have been reported to exhibit potential antidiabetic activities in preclinical and clinical studies . These two compounds can be prospective candidates for the development of novel antidiabetic medicaments after confirming their efficacy and safety in further studies .

Biochemical Analysis

Biochemical Properties

Charantin is a typical cucurbitane-type triterpenoid in Momordica charantia and is a potential substance with antidiabetic properties . It interacts with various enzymes, proteins, and other biomolecules in the body, particularly those involved in glucose metabolism .

Cellular Effects

Charantin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate proliferation, migration, and tube formation of bovine aortic endothelial cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Charantin exerts its effects at the molecular level through several mechanisms. It is known to interact with the receptor for advanced glycation endproducts (RAGE), which plays a crucial role in its pro-angiogenic effects . It also influences gene expression and enzyme activity, contributing to its antidiabetic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Charantin have been observed to change over time. For instance, it has been shown to promote the occurrence of cells’ G2/M block and apoptosis, as evidenced by an increased ratio of cells in the sub-G1 phase

Dosage Effects in Animal Models

The effects of Charantin vary with different dosages in animal models. For instance, in studies involving Sprague Dawley rats, it was found that a dose of 300 mg/kg of bitter melon, which contains Charantin, resulted in a 31.64% lowering of blood glucose level and a 27.35% increase in insulin level

Metabolic Pathways

Charantin is involved in various metabolic pathways, particularly those related to glucose metabolism It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels

properties

{ "Design of the Synthesis Pathway": "Charantin can be synthesized by the hydrolysis of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. The hydrolysis can be carried out using acid or enzyme catalysis.", "Starting Materials": [ "25,26-Dehydro β-Sitosterol β-D-Glucoside", "β-Sitosterol β-D-Glucoside", "Acid or Enzyme Catalyst" ], "Reaction": [ "Step 1: Mix 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside in a reaction vessel.", "Step 2: Add acid or enzyme catalyst to the reaction vessel.", "Step 3: Heat the reaction mixture to a suitable temperature and maintain it for a suitable time to allow hydrolysis to occur.", "Step 4: Cool the reaction mixture and neutralize with a suitable base.", "Step 5: Isolate and purify Charantin using suitable separation and purification techniques such as column chromatography, crystallization, and recrystallization." ] }

CAS RN

57126-62-2

Molecular Formula

C70H118O12

Molecular Weight

1151.702

IUPAC Name

2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H60O6.C35H58O6/c2*1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3;10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t2*21-,22-,24+,25+,26-,27+,28+,29?,30?,31?,32?,33?,34+,35-/m11/s1

InChI Key

LDASQDTWGMPHCX-UXDSRDRISA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C

Origin of Product

United States

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